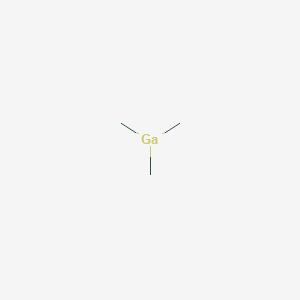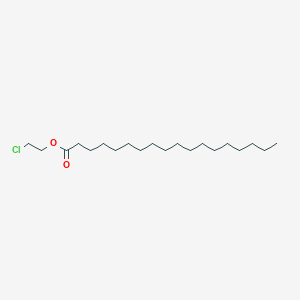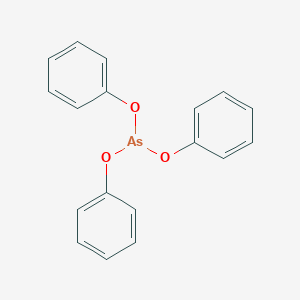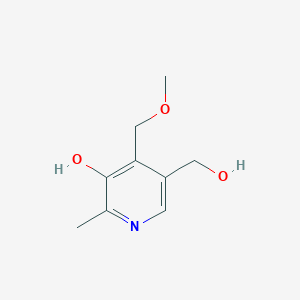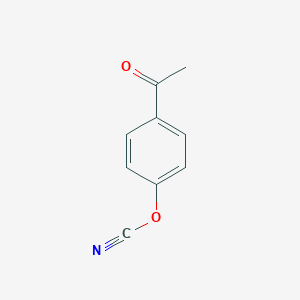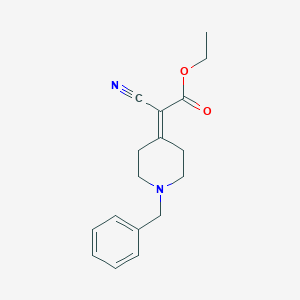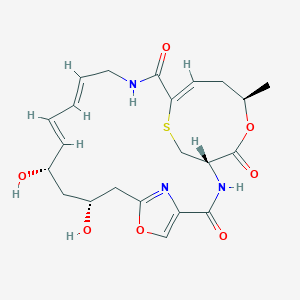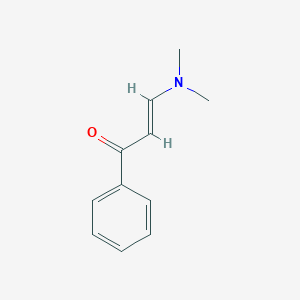
9-Benzylfluorene
Descripción general
Descripción
9-Benzylfluorene is a chemical compound with the molecular formula C20H16 . It consists of a total of 36 atoms, including 16 Hydrogen atoms and 20 Carbon atoms . The molecule contains a total of 39 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .
Synthesis Analysis
9-Benzylfluorene has been synthesized through two different methods. One method involves the reaction of fluorene with n-BuLi to give a red mixture solution, which then reacts with benzylchloride to obtain the target product . Another method involves the reaction of fluorene with sodium benzyloxide solution in a bomb to yield the target product . Additionally, electrochemical polymerization of 9-benzylfluorene in acetonitrile solution has been reported .Molecular Structure Analysis
The molecular structure of 9-Benzylfluorene is complex, with a total of 39 bonds. There are 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis
The electrochemical polymerization of 9-benzylfluorene in acetonitrile solution has been studied . The resulting poly(9-BF) film obtained on the working electrode was characterized using attenuated total reflectance infrared spectroscopy . The optical and photoluminescent properties of the film were also investigated in detail by means of UV–Vis spectroscopy and fluorescence spectroscopy .Physical And Chemical Properties Analysis
9-Benzylfluorene has a molecular formula of C20H16 . It has an average mass of 256.341 Da and a monoisotopic mass of 256.125214 Da .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
9-Benzylfluorene (9-BF) can be used in the electrochemical synthesis of polymers . In a study, the electrochemical polymerization of 9-BF was performed in acetonitrile solution . The resulting poly (9-BF) film obtained on the working electrode was characterized using attenuated total reflectance infrared spectroscopy .
Optical and Photoluminescent Properties
The optical and photoluminescent properties of the poly (9-BF) film were investigated in detail . Fluorescent spectral studies indicate that the polymer film in solid state emits blue-green light at around 470/520 nm under irradiation of UV light .
Morphological Studies
Scanning tunneling microscopy was used to investigate the morphology of the poly (9-BF) film . The morphological results reveal that the surface of the single crystalline gold electrode is completely covered with the polymer film .
Light-Emitting Diodes
Polymer-based light-emitting diodes (PLEDs) have been a focus of many studies since their discovery in the 1990s . Polyfluorenes (PFs) in organic polymers, such as 9-BF, have emerged as promising candidates for the desired color emission due to their high fluorescence quantum yields and good thermal stability .
Fluorescent Probes
Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . 9-BF, due to its unique optical properties and high sensitivity, can be used in the design and synthesis of fluorescent probes .
Chemical Structure Modification
Modification of the chemical structure by substitution of the fluorene unit at the remote C9 position using bulky substituents or long alkyl chains is a common strategy to overcome some drawbacks of PFs . This strategy provides the opportunity for the synthesis of many PF derivatives with different degrees of stability, conductivity, and solubility .
Safety and Hazards
When handling 9-Benzylfluorene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .
Propiedades
IUPAC Name |
9-benzyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166224 | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylfluorene | |
CAS RN |
1572-46-9 | |
| Record name | 9-Benzylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do benzyl radicals interact with fluorene and what are the products formed?
A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.
Q2: What spectroscopic techniques are used to characterize 9-Benzylfluorene?
A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized 9-Benzylfluorene []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.
Q3: What is a potential application of 9-Benzylfluorene in polymer chemistry?
A4: Research indicates that 9-Benzylfluorene can serve as a monomer in the electrochemical synthesis of poly(9-benzylfluorene) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that 9-Benzylfluorene could be a valuable precursor for developing novel polymeric materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



